2-{4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl}phenol
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Overview
Description
2-{4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl}phenol is a complex organic compound that features a phenol group, a piperazine ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl}phenol typically involves multiple steps. One common route includes the reaction of 4-(dimethylamino)benzenecarbothioyl chloride with piperazine, followed by the introduction of a phenol group. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl}phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the phenol and piperazine rings.
Reduction: Reduced forms of the thioamide groups.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
2-{4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl}phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-{4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)benzenecarbothioyl chloride
- Piperazine derivatives
- Phenol derivatives
Uniqueness
What sets 2-{4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl}phenol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(2-hydroxybenzenecarbothioyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS2/c1-21(2)16-9-7-15(8-10-16)19(25)22-11-13-23(14-12-22)20(26)17-5-3-4-6-18(17)24/h3-10,24H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFCEXDQGMEQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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